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Compound of Interest

Compound Name: Thalidomide-O-PEG4-amine

Cat. No.: B8106456 Get Quote

Synthesis of Thalidomide-O-PEG4-amine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Thalidomide-O-
PEG4-amine, a crucial building block in the development of Proteolysis Targeting Chimeras

(PROTACs). PROTACs are a novel therapeutic modality that utilizes the cell's natural protein

degradation machinery to eliminate disease-causing proteins. Thalidomide-O-PEG4-amine
serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a

polyethylene glycol (PEG) linker with a terminal amine group, ready for conjugation to a target

protein ligand.[1][2][3]

Core Synthesis Pathway
The synthesis of Thalidomide-O-PEG4-amine is generally achieved through a Williamson

ether synthesis. This reaction involves the coupling of 4-hydroxythalidomide with a suitable

PEGylated reactant containing a terminal amine. The hydroxyl group of 4-hydroxythalidomide is

deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the

electrophilic carbon of the PEG linker that bears a good leaving group.
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4-Hydroxythalidomide

tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (or a tosylated or

halogenated derivative)

A suitable base (e.g., potassium carbonate, cesium carbonate)

A suitable solvent (e.g., N,N-Dimethylformamide, Acetonitrile)

Quantitative Data
The following table summarizes the key quantitative data for Thalidomide-O-PEG4-amine, as

compiled from various suppliers.

Property Value Reference

Molecular Formula C23H31N3O9 [4]

Molecular Weight 493.5 g/mol [4]

Purity (HPLC) ≥95% - 98% [4]

CAS Number 2401832-00-4 [4]

Storage Temperature -20°C [4]

Experimental Protocol
The following is a plausible, generalized experimental protocol for the synthesis of

Thalidomide-O-PEG4-amine, based on the synthesis of similar compounds and general

organic chemistry principles.[5]

Step 1: Preparation of a Tosylated PEG4 Linker with a Protected Amine

To a solution of tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (1

equivalent) in anhydrous dichloromethane (DCM) at 0°C, add p-toluenesulfonyl chloride (1.2

equivalents) and triethylamine (1.5 equivalents).

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash it sequentially with water and brine, and then dry it over

anhydrous sodium sulfate.

Filter the mixture and concentrate the organic layer under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using an ethyl

acetate/hexane gradient to yield the tosylated PEG4 linker with a protected amine.

Step 2: Williamson Ether Synthesis

To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous N,N-Dimethylformamide

(DMF) or acetonitrile, add potassium carbonate (2-3 equivalents) or cesium carbonate (1.5-2

equivalents).

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the alkoxide.

Add a solution of the tosylated PEG4 linker with the protected amine (1.2 equivalents) in the

same anhydrous solvent to the reaction mixture.

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-

MS).

After completion, cool the reaction to room temperature and filter off the inorganic salts.

Dilute the filtrate with ethyl acetate and wash with water and brine to remove the solvent and

any remaining salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude protected Thalidomide-O-PEG4-amine.
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Step 3: Deprotection of the Amine

Dissolve the crude protected Thalidomide-O-PEG4-amine in a suitable solvent (e.g., DCM).

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

in dioxane, to remove the tert-butyloxycarbonyl (Boc) protecting group.

Stir the reaction at room temperature for 1-4 hours.

Monitor the deprotection by TLC or LC-MS.

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

The resulting product, Thalidomide-O-PEG4-amine, can be purified by preparative High-

Performance Liquid Chromatography (HPLC) to achieve high purity (≥98%).

Synthesis Pathway Diagram
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Caption: Synthesis pathway of Thalidomide-O-PEG4-amine.

Disclaimer: This protocol is a generalized representation and may require optimization for

specific laboratory conditions and scales. Appropriate safety precautions should be taken when

handling all chemicals. Thalidomide and its derivatives are known teratogens and must be

handled with extreme caution.[5] All experimental work should be conducted in a well-ventilated

fume hood with appropriate personal protective equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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